Cas no 920436-56-2 (N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide)

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide is a specialized organic compound featuring a tetrazole core substituted with a 4-chlorophenyl group and an N-bound methoxyacetamide side chain. Its structural design confers stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the tetrazole ring enhances metabolic resistance, while the chlorophenyl and methoxyacetamide moieties contribute to selective binding properties. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic effects. Suitable for controlled reactions, it offers precise functionalization in heterocyclic chemistry applications.
N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide structure
920436-56-2 structure
Product Name:N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide
CAS No:920436-56-2
MF:C11H12ClN5O2
MW:281.698280334473
CID:6251195
PubChem ID:18565669
Update Time:2025-10-29

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide
    • 920436-56-2
    • F2070-0985
    • AKOS024625598
    • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide
    • N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxyacetamide
    • N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-methoxyacetamide
    • Inchi: 1S/C11H12ClN5O2/c1-19-7-11(18)13-6-10-14-15-16-17(10)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,18)
    • InChI Key: WFNXUVWKQVWYOO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(CNC(COC)=O)=NN=N1

Computed Properties

  • Exact Mass: 281.0679523g/mol
  • Monoisotopic Mass: 281.0679523g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 81.9Ų

N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide Pricemore >>

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Additional information on N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide

Introduction to N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide (CAS No. 920436-56-2)

N-{1-(4-chlorophenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-2-methoxyacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 920436-56-2, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates a tetrazole moiety, which is known for its potential bioactivity and versatility in medicinal chemistry.

The presence of the 4-chlorophenyl group and the tetrazole ring system in N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide suggests that it may exhibit a range of pharmacological activities. Tetrazole derivatives are particularly interesting due to their ability to interact with biological targets in novel ways. The methoxyacetamide portion of the molecule adds another layer of complexity, potentially influencing solubility and metabolic stability.

In recent years, there has been a growing interest in tetrazole-based compounds for their potential applications in treating various diseases. Studies have shown that tetrazole derivatives can serve as inhibitors or modulators of enzymes and receptors involved in critical biological pathways. For instance, some tetrazole-containing compounds have demonstrated anti-inflammatory, antiviral, and anticancer properties in preclinical studies. The specific arrangement of atoms in N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide may contribute to its unique pharmacological profile.

The 4-chlorophenyl group is a common feature in many pharmaceutical compounds and is known to enhance binding affinity to biological targets. This moiety can participate in hydrophobic interactions and π-stacking interactions with proteins, which are crucial for drug-receptor binding. The combination of the 4-chlorophenyl group with the tetrazole ring system in this compound may lead to enhanced bioactivity and selectivity.

Furthermore, the methoxyacetamide functional group is often used in drug design due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The methoxy group can increase solubility in water-based environments, while the acetamide moiety can enhance binding interactions with biological targets. These features make N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide a promising candidate for further investigation.

Recent research has also highlighted the importance of understanding the synthetic pathways and optimization strategies for tetrazole-based compounds. The synthesis of N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-methoxyacetamide involves multiple steps that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled the production of more complex tetrazole derivatives with improved properties.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in materials science and biotechnology due to its unique chemical structure. The ability to modify specific parts of the molecule allows for the creation of derivatives with tailored properties for various applications.

In conclusion, N-{1-(4-chlorophenyl-1H-1,2,3,4-tetrazol-5-ylmethyl)}-2-methoxyacetamide (CAS No. 920436-56-2) is a compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery and development. The combination of the tetrazole, 4-chlorophenyl, and methoxyacetamide moieties suggests that this compound may exhibit a range of pharmacological activities. Continued research into its synthesis, bioactivity, and potential applications will be crucial for unlocking its full potential.

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